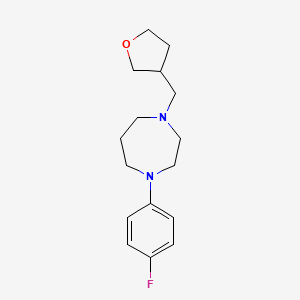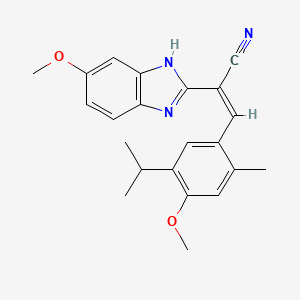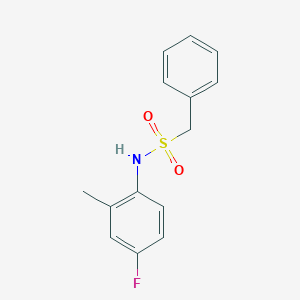
1-(4-fluorophenyl)-4-(tetrahydro-3-furanylmethyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-4-(tetrahydro-3-furanylmethyl)-1,4-diazepane is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(4-fluorophenyl)-4-(tetrahydro-3-furanylmethyl)-1,4-diazepane is not fully understood. However, it is believed to act as a positive allosteric modulator of certain receptors in the brain, leading to increased activity of these receptors and a subsequent increase in neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorophenyl)-4-(tetrahydro-3-furanylmethyl)-1,4-diazepane can have a range of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-fluorophenyl)-4-(tetrahydro-3-furanylmethyl)-1,4-diazepane in lab experiments is its high affinity for certain receptors in the brain. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(4-fluorophenyl)-4-(tetrahydro-3-furanylmethyl)-1,4-diazepane. One area of interest is the development of new drugs based on its structure. Another potential direction is the study of its effects on other neurotransmitter systems, such as the glutamate system. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(4-fluorophenyl)-4-(tetrahydro-3-furanylmethyl)-1,4-diazepane involves a series of chemical reactions. One of the most commonly used methods is the reaction between 4-fluorobenzaldehyde and tetrahydrofuran in the presence of sodium borohydride to obtain 4-(tetrahydrofuran-3-ylmethyl)benzyl alcohol. This intermediate is then reacted with 1,4-dibromobutane in the presence of potassium carbonate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-4-(tetrahydro-3-furanylmethyl)-1,4-diazepane has been studied for its potential applications in various fields of science. One area of interest is its potential use as a ligand for the development of new drugs. It has been shown to exhibit affinity for certain receptors in the brain, making it a promising candidate for the treatment of neurological disorders such as anxiety and depression.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-(oxolan-3-ylmethyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c17-15-2-4-16(5-3-15)19-8-1-7-18(9-10-19)12-14-6-11-20-13-14/h2-5,14H,1,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESXFBRAFQHGRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=CC=C(C=C2)F)CC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-(tetrahydro-3-furanylmethyl)-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-acetyl-3-(ethylthio)-6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5403059.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[(2-methyl-6-propylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5403060.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-(4-ethyl-1H-pyrazol-5-yl)piperidine](/img/structure/B5403062.png)
![(4aS*,8aR*)-1-butyl-6-[4-(1H-1,2,4-triazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5403068.png)
![2-(3-chlorophenyl)-4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole](/img/structure/B5403075.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5403082.png)
![4-chloro-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B5403086.png)

![7-(1-naphthyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5403110.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403111.png)
![N-benzyl-N'-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}sulfamide](/img/structure/B5403114.png)
![3-(4-methoxyphenyl)-2-{1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazol-2-yl}acrylonitrile](/img/structure/B5403126.png)
![8-(2-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5403134.png)
